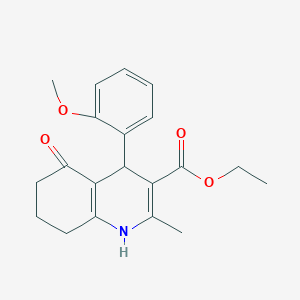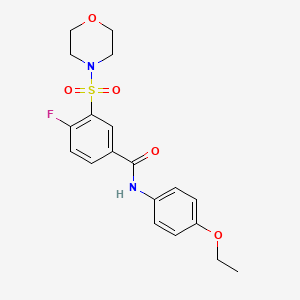
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, also known as FPB, is a chemical compound that has been studied for its potential use in various scientific research applications. This bipiperidine derivative has shown promising results in the fields of neuroscience, pharmacology, and drug development.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine and its potential therapeutic uses.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine as a potential drug candidate for various diseases.
4. Study of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in Combination with Other Drugs: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have synergistic effects when used in combination with other drugs, and further studies are needed to explore this potential.
In conclusion, 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a promising chemical compound that has shown potential for use in various scientific research applications. Its high affinity for the sigma-1 receptor and ability to modulate various cellular processes make it a potential candidate for drug development and therapeutic use. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has several advantages and limitations for lab experiments, including:
Advantages:
1. High Affinity for Sigma-1 Receptor: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has a high affinity for the sigma-1 receptor, making it a useful ligand for studying the receptor's function.
2. Potential Therapeutic Uses: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Limitations:
1. Limited Availability: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is not widely available, which may limit its use in lab experiments.
2. Limited Understanding of
Zukünftige Richtungen
There are several future directions for research on 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, including:
1. Development of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine Derivatives: Derivatives of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have improved pharmacological properties and could be developed as potential drug candidates for various diseases.
2. Further Study of
Synthesemethoden
The synthesis of 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine involves the reaction of 4-(1-pyrrolidinylcarbonyl)piperidine with 3-furylacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential use in various scientific research applications, including:
1. Neuroscience: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. Studies have suggested that 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine may have neuroprotective and antidepressant effects, making it a potential candidate for the treatment of various neurological disorders.
2. Pharmacology: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been studied for its potential use as a pharmacological tool to study the sigma-1 receptor. Its high affinity for this receptor makes it a useful ligand for studying the receptor's function and potential therapeutic uses.
3. Drug Development: 1'-(3-furylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Its ability to target the sigma-1 receptor and modulate various cellular processes makes it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
[1-[1-(furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(23-8-1-2-9-23)18-3-12-22(13-4-18)19-5-10-21(11-6-19)15-17-7-14-25-16-17/h7,14,16,18-19H,1-6,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBVSKZSUJESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)


![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)
![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)